molecular formula C72H106N10O14 B12370709 Mc-Phe-Lys-PAB-MMAE

Mc-Phe-Lys-PAB-MMAE

Cat. No.: B12370709
M. Wt: 1335.7 g/mol
InChI Key: FRPQRQTYROMYFD-RONWFJSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Phe-Lys-PAB-MMAE involves multiple steps, starting with the preparation of the individual components: Mc-Phe, Lys, PAB, and MMAE. These components are then linked together through a series of chemical reactions, including peptide coupling and conjugation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Mc-Phe-Lys-PAB-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major product formed from these reactions is the this compound conjugate, which can then be used to create ADCs for targeted drug delivery .

Scientific Research Applications

Mc-Phe-Lys-PAB-MMAE has several scientific research applications, including:

Mechanism of Action

Mc-Phe-Lys-PAB-MMAE exerts its effects by linking a cytotoxic drug (MMAE) to a monoclonal antibody through the PAB linker. The antibody targets specific antigens on cancer cells, allowing for selective delivery of the cytotoxic drug. Once inside the cancer cell, MMAE disrupts microtubule function, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mc-Phe-Lys-PAB-MMAE is unique due to its specific combination of components, which allows for efficient and selective targeting of cancer cells. Its design ensures stability and effectiveness in drug delivery .

Properties

Molecular Formula

C72H106N10O14

Molecular Weight

1335.7 g/mol

IUPAC Name

[4-[[(2S)-6-amino-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C72H106N10O14/c1-13-47(6)64(57(94-11)43-61(86)81-41-25-31-56(81)66(95-12)48(7)67(88)74-49(8)65(87)52-28-19-15-20-29-52)79(9)71(92)62(45(2)3)78-70(91)63(46(4)5)80(10)72(93)96-44-51-33-35-53(36-34-51)75-68(89)54(30-22-23-39-73)77-69(90)55(42-50-26-17-14-18-27-50)76-58(83)32-21-16-24-40-82-59(84)37-38-60(82)85/h14-15,17-20,26-29,33-38,45-49,54-57,62-66,87H,13,16,21-25,30-32,39-44,73H2,1-12H3,(H,74,88)(H,75,89)(H,76,83)(H,77,90)(H,78,91)/t47-,48+,49+,54-,55-,56-,57+,62-,63-,64-,65+,66+/m0/s1

InChI Key

FRPQRQTYROMYFD-RONWFJSWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O

Origin of Product

United States

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